molecular formula C13H14N2O2 B1333716 2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid CAS No. 306936-15-2

2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1333716
CAS RN: 306936-15-2
M. Wt: 230.26 g/mol
InChI Key: IHQUENCAKSKBOG-UHFFFAOYSA-N
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Description

The compound of interest, 2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid, is a derivative of the pyrrole class of compounds. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. The presence of the pyridinylmethyl group suggests potential for interesting chemical properties and reactivity due to the interaction between the pyrrole and pyridine rings.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the functionalization of existing pyrrole compounds. For example, the synthesis of 1H-pyrazole-3-carboxamide from 1H-pyrazole-3-carboxylic acid involves the reaction with 2,3-diaminopyridine, yielding good results . Similarly, the synthesis of various pyrrole-2-carboxylate derivatives has been achieved through condensation reactions with different hydrazides, as seen in the synthesis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often characterized using spectroscopic methods and quantum chemical calculations. For instance, the structure of ethyl-4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was determined using NMR, UV-Visible, FT-IR, and Mass spectroscopy, complemented by DFT calculations . The molecular structure is crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Pyrrole derivatives participate in various chemical reactions. For example, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been used as a derivatization reagent for HPLC analysis of amino acids, reacting with primary amino groups under mild conditions . The reactivity of the pyrrole ring in the target compound could be explored in similar derivatization reactions or in cyclization reactions, as seen with β-bromo-α,β-unsaturated carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The vibrational analysis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicates the formation of dimers in the solid state, which affects the compound's physical properties . The crystal structure of related compounds, such as 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, provides insight into intermolecular interactions that can influence the compound's stability and reactivity .

Scientific Research Applications

Synthesis and Antioxidant Activity

  • A study synthesized various pyrrolyl selenolopyridine compounds, including derivatives of 2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid, and found them to exhibit remarkable antioxidant activity (Zaki et al., 2017).

Antimicrobial Properties

  • Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and demonstrated significant antibacterial and antifungal activity, highlighting their potential as antimicrobial agents (Hublikar et al., 2019).

Computational Studies and Spectroscopy

  • Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole derivative, was synthesized and characterized, with computational studies providing good correlation with experimental data. This derivative could lead to various heterocyclic compounds (Singh, Rawat, & Sahu, 2014).

Hydrogen Bonding Studies

  • A study on acid-amide intermolecular hydrogen bonding involving a pyrrole derivative showed the formation of an intermolecularly hydrogen-bonded dimer (Wash, Maverick, Chiefari, & Lightner, 1997).

Polymer Synthesis and Characterization

  • Polyamides derived from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and hydantoin derivatives were synthesized, characterized, and found to have properties suitable for various applications (Faghihi & Mozaffari, 2008).

Palladium Complexes and Small Molecule Activation

  • Palladium complexes involving pyrazol-1-ylmethylpyridine and their activation of small molecules were explored, highlighting potential applications in catalysis (Ojwach, Guzei, & Darkwa, 2009).

properties

IUPAC Name

2,5-dimethyl-1-(pyridin-4-ylmethyl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-7-12(13(16)17)10(2)15(9)8-11-3-5-14-6-4-11/h3-7H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQUENCAKSKBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=NC=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371251
Record name 2,5-Dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid

CAS RN

306936-15-2
Record name 2,5-Dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrrole-3-carboxylic acid
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